molecular formula C14H17ClN4O3S2 B6222563 N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide CAS No. 902850-25-3

N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide

Cat. No. B6222563
CAS RN: 902850-25-3
M. Wt: 388.9
InChI Key:
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Description

“N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities, including antibacterial, hypoglycemic, diuretic, and antiglaucoma properties .


Synthesis Analysis

The synthesis of this compound and similar sulfonamide derivatives typically starts from 4-chlorobenzoic acid . The process involves several steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamide compound .


Molecular Structure Analysis

The molecular structure of “N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide” and similar compounds is confirmed by various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions are common in the synthesis of sulfonamide derivatives and other heterocyclic compounds .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its antiviral, anti-inflammatory, and anticancer properties . Additionally, the development of novel derivatives and the investigation of their therapeutic potential could also be a focus of future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine to form N-ethyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with thiosemicarbazide to form N-ethyl-N-{5-[(4-chlorophenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}thiourea. Finally, this compound is reacted with 2-methylpropanoyl chloride to form the desired product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "ethylamine", "thiosemicarbazide", "2-methylpropanoyl chloride" ], "Reaction": [ "4-chlorobenzenesulfonyl chloride + ethylamine -> N-ethyl-4-chlorobenzenesulfonamide", "N-ethyl-4-chlorobenzenesulfonamide + thiosemicarbazide -> N-ethyl-N-{5-[(4-chlorophenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}thiourea", "N-ethyl-N-{5-[(4-chlorophenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}thiourea + 2-methylpropanoyl chloride -> N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide" ] }

CAS RN

902850-25-3

Product Name

N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide

Molecular Formula

C14H17ClN4O3S2

Molecular Weight

388.9

Purity

95

Origin of Product

United States

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